molecular formula C20H21N7O5 B1664510 10-Deazaaminopterin CAS No. 52454-37-2

10-Deazaaminopterin

Numéro de catalogue B1664510
Numéro CAS: 52454-37-2
Poids moléculaire: 439.4 g/mol
Clé InChI: LGFLRHWJJKLPCC-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

10-Deazaaminopterin is a potent inhibitor of dihydrofolate reductase . It has shown significant therapeutic potential, particularly when coadministered with probenecid or combined with platinum compounds . It has demonstrated greater antitumor effects than methotrexate in murine tumor models and human tumor xenografts .


Synthesis Analysis

The synthesis of 10-Deazaaminopterin involves a specific cyanation at the C-7 position of the pteridine ring system using diethyl phosphorocyanidate . This converts the dimethyl esters of methotrexate and 10-ethyl-10-deazaaminopterin to the corresponding 7-cyano dimethyl ester derivatives, which are then hydrolyzed to the 7-hydroxy metabolites .


Molecular Structure Analysis

10-Deazaaminopterin, also known as Pralatrexate, has the molecular formula C23H23N7O5 . A new crystal form of 10-Propargyl-10-Deazaaminopterin, form SL, was discovered which is thermodynamically stable, shows long term stability and is applicable for use in final dosage forms .


Chemical Reactions Analysis

In vitro studies have documented 25–30-fold and 3-fold, respectively, greater cytotoxic potency of 10-Deazaaminopterin compared with methotrexate and another 10-deazaaminopterin, edatrexate, against VAMT-1 and JMN cell lines derived from human mesothelioma .

Applications De Recherche Scientifique

1. Treatment of Human Pleural Mesothelioma

  • Application Summary: 10-Deazaaminopterin, specifically the analogue 10-propargyl-10-deazaaminopterin (PDX), has been studied for its potential in treating human pleural mesothelioma, a type of cancer. PDX has shown greater cytotoxic potency compared to methotrexate and another 10-deazaaminopterin, edatrexate, against cell lines derived from human mesothelioma .
  • Methods of Application: The study involved in vitro studies and in vivo studies using a JMN tumor xenografted in nude mice. The therapeutic activity of PDX was further enhanced by coadministration of probenecid, an inhibitor of canicular multispecific organic anion transporter/multidrug resistance-related protein (MRP)-like ATPases .
  • Results: PDX brought about substantial regression of the JMN tumor. When combined with platinum compounds, PDX achieved 2-fold greater overall regression of the JMN tumor with a 3–4-fold increase in complete regressions .

2. Antifolate Compound for Transplanted Tumors

  • Application Summary: 10-Ethyl-10-deazaaminopterin (10-EdAM), an antifolate compound, has shown greater therapeutic activity than methotrexate against transplanted tumors in mice .
  • Methods of Application: The study involved administering 10-EdAM weekly for 3 weeks to rats and dogs. The elimination of 10-EdAM from the plasma of these animals was studied, and high tissue concentrations of 10-EdAM were observed initially in liver, kidney, and small intestine of rats .
  • Results: The 10% lethal dose in rats was 125 mg/kg (i.p.) and in dogs it was 2.5 mg/kg (i.v.). The major histopathological findings in intoxicated animals were damage to the mucosa of the gastrointestinal tract in rats and dogs and hypocellularity of the marrow in rats .

Safety And Hazards

10-Deazaaminopterin is toxic if swallowed and may damage fertility or the unborn child . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/eye protection/face protection .

Orientations Futures

10-Deazaaminopterin has shown significant potential in the treatment of human pleural mesothelioma, particularly when coadministered with probenecid or combined with platinum compounds . Further studies are needed to explore its full potential in cancer treatment.

Propriétés

IUPAC Name

(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)23-9-12(24-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFLRHWJJKLPCC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Deazaaminopterin

CAS RN

52454-37-2
Record name 10-Deazaaminopterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052454372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-DEAZAAMINOPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXJ16PPE04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Deazaaminopterin
Reactant of Route 2
10-Deazaaminopterin
Reactant of Route 3
Reactant of Route 3
10-Deazaaminopterin
Reactant of Route 4
10-Deazaaminopterin
Reactant of Route 5
10-Deazaaminopterin
Reactant of Route 6
10-Deazaaminopterin

Citations

For This Compound
656
Citations
FM Sirotnak, FA Schmid, LL Samuels, JI DeGraw - NCI Monogr, 1987 - books.google.com
… of a new folate analog, 10-deazaaminopterin, in mice. Cancer … of a new folate analog, 10deazaaminopterin, in mice. Cancer … folate analogs of the 10-deazaaminopterin series: Markedly …
Number of citations: 58 books.google.com
JI DeGraw, WT Colwell, JR Piper… - Journal of medicinal …, 1993 - ACS Publications
… Previous synthetic methodology6-7 for preparation of 10-alkyl- 10-deazaaminopterin and related compounds has utilized steps that are incompatible with the presence of a propargyl …
Number of citations: 70 pubs.acs.org
JR Piper, B Ramamurthy, CA Johnson… - Journal of medicinal …, 1996 - ACS Publications
… any, reduction in affinity for the target enzyme led to the design of 10-deazaaminopterin (10-DAM) and 10-ethyl-10-deazaaminopterin (10-EDAM). Both proved to be more effective than …
Number of citations: 15 pubs.acs.org
JR Piper, CA Johnson, GM Otter… - Journal of medicinal …, 1992 - ACS Publications
… This route to 9b intersects reported synthetic approaches leading to 10-ethyl-10-deazaaminopterin (10-EDAM, edatrexate), an agent now in advanced clinical trials. Thus the Wittig …
Number of citations: 27 pubs.acs.org
ES Wang, O O'Connor, Y She, AD Zelenetz… - Leukemia & …, 2003 - Taylor & Francis
PDX (10-propargyl-10-deazaaminopterin) is a novel anti-folate with improved membrane transport and polyglutamylation in tumor cells. In prior studies, PDX exhibited enhanced …
Number of citations: 129 www.tandfonline.com
MG Nair - The Journal of Organic Chemistry, 1985 - ACS Publications
… 10-deazaaminopterin (2) synthesized in 19744 and the more recently synthesized 10ethyl-10-deazaaminopterin (… Three different4,9,10 syntheses of 10-deazaaminopterin were reported …
Number of citations: 20 pubs.acs.org
LM Krug, CG Azzoli, MG Kris, VA Miller, NZ Khokhar… - Clinical cancer …, 2003 - AACR
Purpose: 10-propargyl-10-deazaaminopterin (PDX) has superior antitumor efficacy in mouse xenograft models, likely attributable to increased uptake by the RFC-1 folate transporter …
Number of citations: 59 aacrjournals.org
LM Krug, KK Ng, MG Kris, VA Miller, W Tong… - Clinical cancer …, 2000 - AACR
… Compared with other 4-aminofolate analogues,10-propargyl-10-deazaaminopterin (PDX) is the most efficient permeant for the RFC-1-mediated internalization and substrate for …
Number of citations: 72 aacrjournals.org
EC Taylor, PS Ray - The Journal of Organic Chemistry, 1988 - ACS Publications
… alternative and unambiguous synthetic route to 10-deazaaminopterin (2). This new strategy … -10-deazapteroic acid (5; a known precursor to 10-deazaaminopterin (2) (loe. cit.)) and 2- …
Number of citations: 35 pubs.acs.org
JJ Kinahan, LL Samuels, F Farag, MP Fanucchi… - Analytical …, 1985 - Elsevier
The antifolate compounds 10-deazaaminopterin (10-dAM) and 10-ethyl-10-deazaaminopterin (10-EdAM) are therapeutically superior to methotrexate in transplanted murine tumor …
Number of citations: 14 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.